3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a fluorine atom, a hydroxyethoxy group, a cyclopentyl ring, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base to form the 1-(2-hydroxyethoxy)cyclopentyl intermediate.
Introduction of the fluorine atom: The intermediate is then reacted with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom.
Sulfonamide formation: The final step involves the reaction of the fluorinated intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide moiety can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide moiety are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzamide
- 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonate
Uniqueness
Compared to similar compounds, 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide is unique due to the presence of the sulfonamide moiety, which can confer distinct biological activities and chemical reactivity. The combination of the fluorine atom and the hydroxyethoxy group also enhances its potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO5S/c1-21-14-5-4-12(10-13(14)16)23(19,20)17-11-15(22-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZKIBIAKXDUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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